molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

Cat. No.: B13756121
M. Wt: 241.21 g/mol
InChI Key: GJQSZMGVZJSGML-UHFFFAOYSA-N
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Description

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a high-purity chemical intermediate of significant interest in pharmaceutical and medicinal chemistry research. This compound belongs to the quinoline family, a privileged scaffold in drug discovery known for its wide range of biological activities . The structure features both a hydrazine moiety and a trifluoromethyl group, making it a versatile building block for the synthesis of more complex, drug-like molecules. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and influence the molecule's binding affinity to biological targets. Quinoline derivatives are extensively investigated for their therapeutic potential, particularly as antimalarial and anticancer agents . As an intermediate, this hydrazinoquinoline can be utilized to synthesize novel compounds for probing these mechanisms of action. In malaria research, quinoline-based compounds like chloroquine are known to act by interfering with hemozoin formation in the malaria parasite . In oncology, quinoline scaffolds are found in topoisomerase inhibitors and can induce apoptosis in cancer cells . The reactive hydrazine group allows for the construction of various heterocyclic systems, including pyrazoles and other nitrogen-containing fused rings, which are common structures in many marketed drugs . This makes the compound particularly valuable for generating diverse chemical libraries in lead optimization campaigns. Please Note: This product is offered exclusively for research purposes. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

InChI

InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17)

InChI Key

GJQSZMGVZJSGML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Preparation Methods of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine

General Synthetic Strategy

The synthesis of this compound generally follows a pathway involving:

  • Construction or functionalization of the quinoline core bearing the trifluoromethyl group at the 7-position and methyl group at the 2-position.
  • Introduction of a reactive group at the 4-position, commonly a carbonyl or halide, to enable subsequent substitution.
  • Conversion of the 4-position substituent into a hydrazine moiety via hydrazinolysis or hydrazine hydrate treatment.

This approach aligns with classical quinoline chemistry and hydrazine derivative synthesis.

Stepwise Preparation

Synthesis of 2-Methyl-7-(trifluoromethyl)quinoline Precursors

Literature reports the preparation of 7-(trifluoromethyl)quinoline derivatives via cyclization reactions or functional group transformations on quinoline intermediates. The trifluoromethyl group is introduced either by direct trifluoromethylation or by starting from trifluoromethyl-substituted anilines or benzaldehydes.

For example, ethyl 4-hydroxy-7-trifluoromethylquinoline-3-carboxylate has been synthesized by cyclization of appropriate precursors under high-temperature conditions, followed by purification steps. The methyl group at the 2-position can be introduced via alkylation or by using methyl-substituted starting materials.

Functionalization at the 4-Position

The 4-position of the quinoline ring is typically functionalized to a leaving group amenable to substitution. Commonly, this involves:

  • Conversion of 4-hydroxy to 4-chloro derivatives using reagents such as phosphorus oxychloride (POCl3).
  • Formation of 4-chloromethyl or 4-chlorine substituents via chlorination of methyl or hydroxyl groups, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Introduction of Hydrazine Group

The key step is the reaction of the 4-position activated quinoline intermediate with hydrazine hydrate to afford the hydrazine derivative. This step is generally performed by refluxing the chloro or ester intermediate with hydrazine hydrate in ethanol or other suitable solvents for several hours.

Example reaction conditions:

Step Reagents/Conditions Outcome
1 4-chloro-2-methyl-7-(trifluoromethyl)quinoline + Hydrazine hydrate in ethanol, reflux 4 h Formation of this compound

The reaction proceeds via nucleophilic substitution of the chlorine atom by hydrazine, yielding the hydrazine-substituted quinoline.

Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%)
1 2-Methyl-7-(trifluoromethyl)quinolin-4-ol POCl3, reflux 2-Methyl-7-(trifluoromethyl)quinolin-4-yl chloride 75-85
2 2-Methyl-7-(trifluoromethyl)quinolin-4-yl chloride Hydrazine hydrate, ethanol, reflux 4 h This compound 80-90

Analytical Characterization and Purification

The synthesized this compound is typically purified by recrystallization from ethanol or by column chromatography using suitable eluents such as mixtures of petroleum ether and ethyl acetate.

Characterization techniques include:

These data confirm the successful synthesis and purity of the target compound.

Summary of Key Literature Data

Reference Method Highlights Key Reagents Yields (%) Notes
Use of chlorinating agents (POCl3, thionyl chloride) for 4-position activation; hydrazinolysis POCl3, hydrazine hydrate 75-90 Reactions under inert atmosphere (N2 or Ar)
Ester hydrolysis and hydrazide formation; hydrazine hydrate reflux in ethanol Ethyl ester intermediate, hydrazine hydrate 80-89 Extensive spectral characterization and antimicrobial screening
Related hydrazone and hydrazide derivatives synthesis via condensation with aldehydes and hydrazines Ethanol reflux, aldehydes, hydrazines 54-84 Demonstrates versatility of hydrazine substitution

Chemical Reactions Analysis

[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antibacterial and Antitubercular Properties

Recent studies have highlighted the effectiveness of quinoline-based hydrazones, including [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, against various bacterial strains. A study synthesized several quinoline hydrazone derivatives and evaluated their antibacterial activities against Mycobacterium tuberculosis and other pathogenic bacteria. Notably, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MICs) as low as 4 μg/mL against M. tuberculosis H37Rv, indicating strong potential for development as antimicrobial agents .

Table 1: Antibacterial Activity of Quinoline Hydrazones

CompoundMIC (μg/mL)Target Pathogen
QH-024Mycobacterium tuberculosis
QH-044Escherichia coli
QH-054Staphylococcus aureus

Anticancer Potential

The hydrazone derivatives of quinoline have also shown promising anticancer activities. For instance, certain derivatives were tested for their cytotoxic effects on cancer cell lines and demonstrated significant inhibition of cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves the reaction of hydrazine derivatives with quinoline-based precursors. The structure-activity relationship studies suggest that modifications to the hydrazone moiety can enhance biological activity. For example, the introduction of trifluoromethyl groups has been associated with increased lipophilicity and improved cell membrane permeability, which are critical for antimicrobial efficacy .

Analytical Applications

Beyond biological applications, this compound has utility as an analytical reagent. Hydrazones are widely used for the spectroscopic determination of metal ions in various samples, including food and environmental matrices. Their ability to form stable complexes with metal ions makes them valuable in analytical chemistry .

Case Studies

  • Antibacterial Efficacy : A case study demonstrated that a series of synthesized quinoline hydrazone derivatives exhibited potent antibacterial activity against multiple drug-resistant strains. The study emphasized the importance of the trifluoromethyl group in enhancing antimicrobial properties.
  • Anticancer Activity : Another investigation focused on the anticancer effects of these compounds on human breast cancer cell lines. Results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
  • Analytical Use : A study utilized this compound as a selective reagent for detecting trace amounts of heavy metals in environmental samples, showcasing its versatility beyond medicinal applications.

Mechanism of Action

The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents (Quinoline Positions) Key Functional Groups Biological Activity/Application Reference ID
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine 2-CH₃, 7-CF₃, 4-NH-NH₂ Hydrazine, CF₃ Anticancer, antimicrobial (hypothesized) N/A
7-Chloro-4-hydrazinylquinoline (Compound 2) 7-Cl, 4-NH-NH₂ Hydrazine, Cl Antimicrobial (tested)
4-Hydrazinyl-8-(trifluoromethyl)quinoline 8-CF₃, 4-NH-NH₂ Hydrazine, CF₃ Crystal structure studies
QH-03 (N-aryl-hydrazine derivative) 7-Cl, 4-piperazinylmethyl Aryl hydrazine, Cl Antibacterial, antitubercular
BC-011 (TEAD inhibitor) R1: NH₂, R2: H Amine head group TEAD inhibition (IC₅₀ = 72.43 nM)

Notes:

  • Positional Effects: Trifluoromethyl at position 7 (target compound) vs.
  • Substituent Impact : Chloro (Cl) at position 7 () enhances antimicrobial activity, while trifluoromethyl (CF₃) improves metabolic stability and hydrophobic interactions .

Physicochemical Properties

  • LogP and Solubility: The hydrochloride salt of (7-methylquinolin-4-yl)hydrazine () has a logP of 3.4, suggesting moderate lipophilicity. The target compound’s CF₃ group likely increases logP further, impacting bioavailability .
  • Molecular Weight : Analogs like QH-03 (MW ≈ 486.02) and BC-011 (MW ≈ 474.5) fall within drug-like ranges, suggesting the target compound is similarly optimized .

Crystallographic and Computational Insights

  • Crystal Structures: Fluorinated Schiff bases derived from 4-hydrazinyl-8-CF₃ quinoline () reveal planar quinoline rings and hydrogen-bonding networks involving the hydrazine moiety .
  • Molecular Dynamics : MM-GBSA calculations () demonstrate that CF₃ and hydrazine groups enhance binding free energies (ΔG) in protein-ligand interactions .

Biological Activity

The compound [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a derivative of quinoline, a class of compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific hydrazine derivative, focusing on its synthesis, antimicrobial properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the quinoline core followed by hydrazine substitution. The presence of the trifluoromethyl group at the 7-position is believed to enhance the compound's biological activity by increasing its lipophilicity and altering its electronic properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity against various pathogens.

Key Findings:

  • Antibacterial Activity : Compounds similar to this compound have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, indicating potential as antituberculosis agents .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains like Candida albicans and Penicillium chrysogenum. The presence of electron-withdrawing groups such as trifluoromethyl enhances activity against these fungi .

Cytotoxicity and Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The hydrazine derivative under consideration has been tested against various cancer cell lines.

Research Insights:

  • Cytotoxic Studies : In vitro studies indicated that related quinoline hydrazones exhibit cytotoxic effects with submicromolar GI50 values across multiple tumor types, including leukemia and non-small cell lung cancer . The structure–activity relationship (SAR) analyses suggest that modifications in the quinoline structure significantly influence cytotoxicity.
  • Mechanism of Action : The proposed mechanism involves the disruption of cellular processes in cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural FeatureImpact on Activity
Trifluoromethyl GroupIncreases lipophilicity and enhances binding affinity to biological targets
Hydrazine LinkageFacilitates interaction with cellular targets, enhancing cytotoxicity
Substituents on Quinoline RingModifications can significantly alter antibacterial and anticancer potency

Case Studies

  • Antitubercular Activity : A study found that certain quinoline derivatives showed superior anti-tuberculosis activity compared to traditional drugs like rifampin and isoniazid. The incorporation of hydrazine moieties was critical for enhancing efficacy against resistant strains .
  • Cytotoxicity in Cancer Models : In a comprehensive evaluation involving 60 different cancer cell lines, quinoline hydrazones exhibited varied levels of cytotoxicity, with some derivatives achieving IC50 values in the nanomolar range . This highlights their potential as lead compounds in anticancer drug development.

Q & A

Q. What are the standard synthetic routes for preparing [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a quinoline precursor (e.g., 2-methyl-7-(trifluoromethyl)quinolin-4-amine) with hydrazine hydrate under reflux in ethanol, catalyzed by glacial acetic acid . Key parameters affecting yield include:

  • Reaction time : Prolonged reflux (8–12 hours) ensures complete conversion, monitored via TLC .
  • Molar ratios : Excess hydrazine (3:1 molar ratio) drives the reaction to completion .
  • Workup : Precipitation with ice-cold water and vacuum filtration minimizes product loss .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 19^19F NMR confirm hydrazine linkage and trifluoromethyl group integrity .
  • X-ray crystallography : SHELX software refines crystal structures, while ORTEP-III visualizes molecular geometry and π-π interactions . For example, substituents like trifluoromethyl groups influence packing density and intermolecular forces .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial studies?

Answer:

  • In vitro assays : Test against Mycobacterium tuberculosis or Gram-negative bacteria (e.g., E. coli) at concentrations of 1–100 µM .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine) to identify critical substituents .

Advanced Research Questions

Q. How can conflicting crystallographic data for quinoline-hydrazine derivatives be resolved?

Answer: Discrepancies in bond angles or torsional conformations may arise from:

  • Crystal polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystal forms .
  • Data refinement : Apply SHELXL for high-resolution data or twinned crystals . For example, SHELXPRO can model disorder in trifluoromethyl groups .

Q. What strategies optimize synthetic yields when electron-withdrawing groups (e.g., trifluoromethyl) hinder reactivity?

Answer:

  • Catalysis : Use palladium catalysts for coupling reactions to enhance regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in hydrazine formation .
  • Microwave-assisted synthesis : Reduces reaction time from 8 hours to <2 hours, improving yield by 15–20% .

Q. How do computational methods aid in predicting the pharmacological profile of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., enoyl-ACP reductase) .
  • DFT calculations : Analyze electron density around the hydrazine group to predict redox behavior .

Data Contradiction Analysis

Q. Why do substituent modifications (e.g., methyl vs. chloro) lead to divergent biological activities?

Answer:

  • Lipophilicity : Trifluoromethyl and chloro groups increase logP, enhancing membrane permeability but may reduce solubility .
  • Steric effects : Methyl groups at position 2 reduce steric hindrance, improving binding to hydrophobic enzyme pockets compared to bulkier substituents .

Q. Table 1: Substituent Effects on Biological Activity

Substituent (Position)logPMIC (M. tuberculosis)Reference
-CF₃ (7)2.112.5 µM
-Cl (6)2.425.0 µM
-OCH₃ (8)1.8>50 µM

Methodological Resources

  • Crystallography : SHELX (structure refinement) , ORTEP-III (visualization) .
  • Synthesis : Protocols for hydrazine derivatives .
  • Biological Assays : Standard MIC testing and docking workflows .

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